N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-(4-(methylsulfonyl)phenyl)propanamide

Description

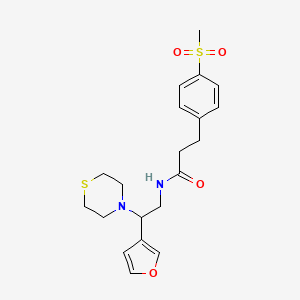

The compound N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a propanamide derivative featuring three distinct structural motifs:

Furan-3-yl group: A five-membered oxygen-containing heterocycle known for its electron-rich nature and role in bioactivity .

Thiomorpholinoethyl group: A sulfur-containing morpholine derivative, which may enhance lipophilicity and modulate pharmacokinetic properties compared to morpholine analogs.

Properties

IUPAC Name |

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-3-(4-methylsulfonylphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4S2/c1-28(24,25)18-5-2-16(3-6-18)4-7-20(23)21-14-19(17-8-11-26-15-17)22-9-12-27-13-10-22/h2-3,5-6,8,11,15,19H,4,7,9-10,12-14H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKQNODNVTFCLSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC(C2=COC=C2)N3CCSCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-(4-(methylsulfonyl)phenyl)propanamide typically involves multiple steps, starting with the preparation of the furan and thiomorpholine intermediates. The furan ring can be synthesized through the cyclization of appropriate precursors under acidic conditions . Thiomorpholine can be prepared by the reaction of morpholine with sulfur. The final compound is obtained by coupling these intermediates with a 3-(4-(methylsulfonyl)phenyl)propanamide moiety under suitable reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base.

Chemical Reactions Analysis

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-(4-(methylsulfonyl)phenyl)propanamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding alcohols.

Substitution: The thiomorpholine moiety can undergo nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles under basic conditions.

Scientific Research Applications

This compound has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural features.

Industry: It can be used in the production of advanced materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-(4-(methylsulfonyl)phenyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The furan ring and thiomorpholine moiety contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Comparisons

Heterocyclic Moieties: The target’s furan-3-yl group contrasts with tetrazole () and ferrocene (). Furan’s electron-rich nature may facilitate π-π interactions, whereas tetrazole offers hydrogen-bonding capacity . The thiomorpholinoethyl group (sulfur-containing) differs from morpholine analogs in . Sulfur may improve membrane permeability but reduce metabolic stability compared to oxygen .

Aromatic Substituents :

- The 4-(methylsulfonyl)phenyl group in the target is more polar than the methylthio () or methoxy () groups. Sulfonyl groups often enhance solubility and target affinity .

- Halogenated aryl groups (e.g., 4-fluorophenyl in ) are common in drug design for metabolic stability and binding interactions.

Synthetic Routes: outlines propanamide synthesis via hydrazine hydrate reflux and coupling reactions, which may parallel the target’s synthesis. The thiomorpholinoethyl group likely requires thioether formation or ring-closing reactions .

Spectroscopic Properties :

- Compounds in show characteristic ¹H NMR shifts for propanamide backbones (e.g., δ 2.5–3.5 ppm for methylene/methine protons). The target’s methylsulfonyl group would likely produce a deshielded singlet near δ 3.2 ppm .

- IR spectra for sulfonyl groups () typically show strong S=O stretches at ~1150–1300 cm⁻¹, distinguishing the target from methylthio analogs .

Biological Activity

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and data tables.

Chemical Structure and Properties

The compound has the following chemical structure:

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 422.6 g/mol |

| CAS Number | 2034343-27-4 |

The presence of a furan ring, thiomorpholine moiety, and a methylsulfonyl group contributes to its unique biological properties. The furan structure is known for its reactivity and potential interactions with biological macromolecules.

Synthesis

The synthesis typically involves multi-step organic reactions starting from furan derivatives, followed by the introduction of thiomorpholine and the attachment of the sulfonamide group. Reaction conditions are optimized for yield and purity, often utilizing catalysts and controlled environments.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various strains of bacteria, including:

- Methicillin-resistant Staphylococcus aureus (MRSA)

- Escherichia coli

- Klebsiella pneumoniae

- Pseudomonas aeruginosa

- Acinetobacter baumannii

In vitro studies have demonstrated growth inhibition percentages ranging from 85% to 97% against these pathogens, indicating strong antibacterial potential .

Anti-inflammatory Activity

The compound's anti-inflammatory properties are linked to its ability to inhibit cyclooxygenase (COX) enzymes. In particular, selectivity towards COX-2 has been noted, which is crucial for minimizing side effects associated with non-selective COX inhibitors. Compounds derived from similar structures have shown promising results in reducing inflammation in experimental models .

Anticancer Potential

Emerging studies suggest that compounds with similar structural motifs may possess anticancer activity. The interaction of the furan and thiomorpholine groups with cellular targets can lead to apoptosis in cancer cells. Molecular modeling studies support these findings by demonstrating binding affinities to specific oncogenic pathways .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various derivatives against clinical isolates of MRSA and other pathogens. Compounds showed significant inhibition at concentrations lower than those required for traditional antibiotics .

- COX Inhibition : Another study focused on the anti-inflammatory effects of related compounds, revealing that certain derivatives exhibited selective inhibition of COX-2 over COX-1, thus providing therapeutic advantages in managing pain and inflammation without gastrointestinal side effects .

The proposed mechanism involves the interaction of the compound with specific enzymes or receptors within biological pathways. The thiomorpholine moiety may enhance binding affinity to target proteins, while the furan ring facilitates electron transfer processes that are crucial for biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.